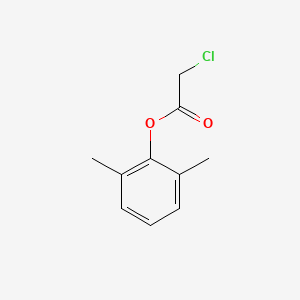
(2,6-dimethylphenyl) 2-chloroacetate
Übersicht
Beschreibung
(2,6-dimethylphenyl) 2-chloroacetate is an organic compound that belongs to the class of esters It is derived from chloro-acetic acid and 2,6-dimethyl-phenol
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (2,6-dimethylphenyl) 2-chloroacetate typically involves the esterification of chloro-acetic acid with 2,6-dimethyl-phenol. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or hydrochloric acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired ester.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: (2,6-dimethylphenyl) 2-chloroacetate can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst to yield chloro-acetic acid and 2,6-dimethyl-phenol.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized products.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Conditions typically involve mild heating and the presence of a suitable solvent.
Hydrolysis: Acidic or basic conditions with water as the solvent.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products:
Substitution Reactions: New derivatives with substituted functional groups.
Hydrolysis: Chloro-acetic acid and 2,6-dimethyl-phenol.
Oxidation: Corresponding carboxylic acids or other oxidized products.
Wissenschaftliche Forschungsanwendungen
(2,6-dimethylphenyl) 2-chloroacetate has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug synthesis.
Industry: Utilized in the production of specialty chemicals, polymers, and other industrial products.
Wirkmechanismus
The mechanism of action of (2,6-dimethylphenyl) 2-chloroacetate involves its interaction with specific molecular targets and pathways. The ester can undergo hydrolysis to release chloro-acetic acid and 2,6-dimethyl-phenol, which may exert biological effects through their interactions with enzymes, receptors, and other biomolecules. The exact molecular targets and pathways depend on the specific context and application of the compound.
Vergleich Mit ähnlichen Verbindungen
(2,6-dimethylphenyl) 2-chloroacetate can be compared with other similar compounds, such as:
Chloro-acetic acid phenyl ester: Lacks the dimethyl groups, which may affect its chemical properties and reactivity.
Chloro-acetic acid 2,4-dimethyl-phenyl ester: Has dimethyl groups at different positions, which can influence its steric and electronic properties.
Bromo-acetic acid 2,6-dimethyl-phenyl ester:
The uniqueness of this compound lies in its specific substitution pattern and the presence of the chloro group, which imparts distinct chemical properties and reactivity compared to its analogs.
Eigenschaften
Molekularformel |
C10H11ClO2 |
|---|---|
Molekulargewicht |
198.64 g/mol |
IUPAC-Name |
(2,6-dimethylphenyl) 2-chloroacetate |
InChI |
InChI=1S/C10H11ClO2/c1-7-4-3-5-8(2)10(7)13-9(12)6-11/h3-5H,6H2,1-2H3 |
InChI-Schlüssel |
OOHFLAQVHYDECV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=CC=C1)C)OC(=O)CCl |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
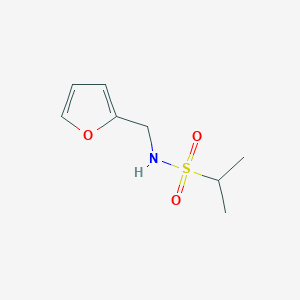
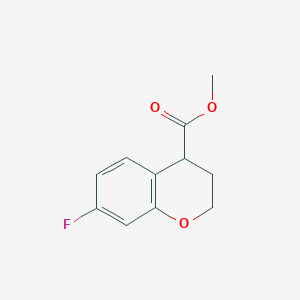
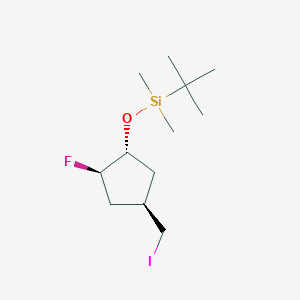
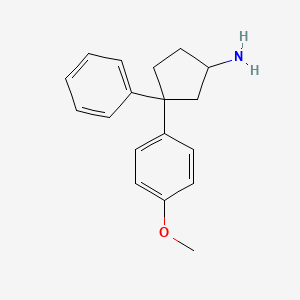
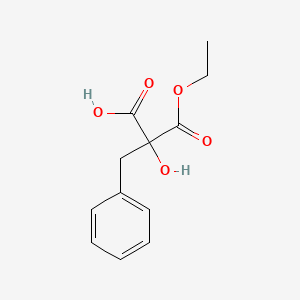
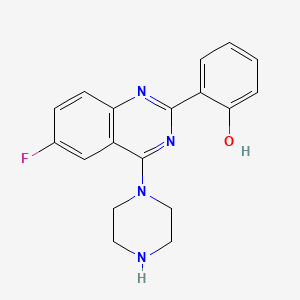
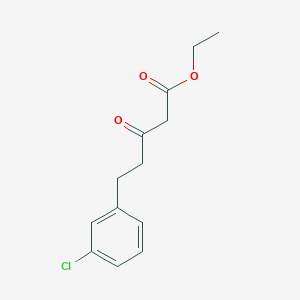
![5-Chloro-2-ethyl-9-methyl-13-[(phenylsulfanyl)methyl]-2,4,9,15-tetraazatricyclo[9.4.0.0^{3,8}]pentadeca-1(15),3(8),4,6,11,13-hexaen-10-one](/img/structure/B8348577.png)
![2-(3-Methyl-[1,2,4]oxadiazol-5-yl)-cyclohexanone](/img/structure/B8348583.png)
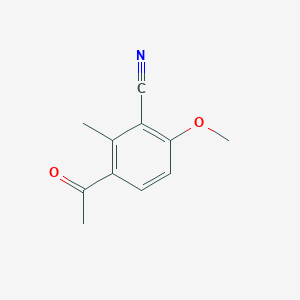
![6-bromo-1-(4-methoxy-phenyl)-1H-benzo[d]imidazole](/img/structure/B8348588.png)

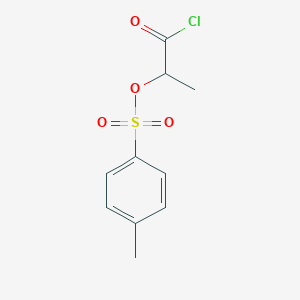
![6-chloro-2-iodo-1-methyl-1H-benzo[d]imidazole](/img/structure/B8348616.png)
